![molecular formula C30H24N2O4 B4023542 10-[bis(4-methylphenyl)methylene]-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4023542.png)
10-[bis(4-methylphenyl)methylene]-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Description
This compound belongs to a class of molecules known for their complex tricyclic structures, which have been explored for various potential applications, including psychotropic, anti-HIV agents, and other pharmacological activities. The core structure of these compounds provides a versatile framework for chemical modifications, leading to a wide range of derivatives with interesting chemical and physical properties.
Synthesis Analysis
The synthesis of amino derivatives of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0(2.6)]dec-8-ene-3,5-dione, as potential psychotropic and/or anti-HIV agents, has been reported (Kossakowski, Wojciechowska, & Kozioł, 2006). These derivatives are synthesized aiming to explore their antipsychotic and/or anti-HIV activity, with the molecular structure confirmed through X-ray structure analysis.
Molecular Structure Analysis
Spectroscopic investigations, including FT-IR and FT-Raman, alongside quantum chemical calculations, have provided insights into the optimized molecular structure, vibrational frequencies, and vibrational assignments of derivatives of this compound. The stability of these molecules, analyzed through hyper-conjugative interactions and charge delocalization, has been studied using NBO analysis, revealing detailed insights into the molecular electrostatic potential and charge transfer within the molecule (Renjith et al., 2014).
Chemical Reactions and Properties
The reactivity of 4-amino-4-azatricyclo[5.2.1.02,6-endo]dec-8-ene-3,5-dione with various dicarboxylic acid anhydrides has been explored, leading to the formation of hydrazido acids and bis-imides. These compounds further react to form epoxy hydrazido acids and epoxy imides, depending on the nature of the substrate, highlighting the versatile chemical reactivity of this core structure (Kas’yan et al., 2007).
Physical Properties Analysis
The physical properties of these compounds, particularly relating to their spectroscopic characteristics, have been extensively studied. Investigations into their molecular structure, vibrational frequencies, and corresponding vibrational assignments provide a comprehensive understanding of the physical attributes of these molecules.
Chemical Properties Analysis
The antimicrobial activity of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione derivatives has been examined, showcasing the potential of these compounds against a variety of microorganisms. This includes evaluating their minimal inhibitory concentrations (MICs) for the most active agents, thereby highlighting the chemical properties and potential utility of these derivatives in antimicrobial applications (Stefanska et al., 2009).
properties
IUPAC Name |
10-[bis(4-methylphenyl)methylidene]-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O4/c1-17-3-7-19(8-4-17)25(20-9-5-18(2)6-10-20)26-23-15-16-24(26)28-27(23)29(33)31(30(28)34)21-11-13-22(14-12-21)32(35)36/h3-16,23-24,27-28H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIIQLVTDMYNEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=C(C=C6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[bis(4-methylphenyl)methylidene]-2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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